N-(4-amino-2-methoxyphenyl)nicotinamide
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Description
N-(4-amino-2-methoxyphenyl)nicotinamide is a derivative of nicotinamide, which is a form of niacin or vitamin B3. Nicotinamide is an essential nutrient that plays a crucial role in energy metabolism and enzyme function within the body. The specific compound , N-(4-amino-2-methoxyphenyl)nicotinamide, is not directly mentioned in the provided papers, but its structure suggests that it is a nicotinamide with additional amino and methoxy groups on the phenyl ring. This modification could potentially affect its biological activity and physical properties.
Synthesis Analysis
The synthesis of related compounds has been described in the provided papers. For instance, the synthesis of various 4-substituted nicotinic acids and nicotinamides has been reported, which involves the introduction of different substituents at the 4-position of the pyridine ring . These methods could potentially be adapted for the synthesis of N-(4-amino-2-methoxyphenyl)nicotinamide by choosing appropriate starting materials and reaction conditions to introduce the amino and methoxy groups at the correct positions on the phenyl ring.
Molecular Structure Analysis
The molecular structure of N-(4-amino-2-methoxyphenyl)nicotinamide would include a pyridine ring, which is part of the nicotinamide structure, and a phenyl ring with amino and methoxy substituents. The presence of these groups could influence the molecule's reactivity and interaction with biological targets. The papers provided do not directly discuss the molecular structure of this specific compound, but they do mention the importance of substituents on the nicotinic acid and nicotinamide rings in determining biological activity .
Chemical Reactions Analysis
The chemical reactions involving N-(4-amino-2-methoxyphenyl)nicotinamide would likely be influenced by the functional groups present on the molecule. The amino group could participate in the formation of hydrogen bonds or act as a nucleophile in various reactions, while the methoxy group could affect the electron distribution on the phenyl ring. The provided papers do not detail the chemical reactions of this specific compound, but they do suggest that the substitution pattern on the nicotinamide ring can significantly impact the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-amino-2-methoxyphenyl)nicotinamide would be determined by its molecular structure. The presence of the amino and methoxy groups could affect the compound's solubility, melting point, and stability. The papers provided do not offer specific data on the physical and chemical properties of this compound, but they do indicate that different substituents on the nicotinamide ring can lead to variations in these properties .
Scientific Research Applications
Oxidative Metabolism Inhibition
- N-(4-amino-2-methoxyphenyl)nicotinamide has been found to inhibit oxidative metabolism in hepatic microsomal mixed-function oxidase systems. This inhibition was shown to affect the metabolism of substrates like aminopyrine and aniline (Schenkman, Ball, & Estabrook, 1967).
Metabolic Effects in Cancer Cells
- Research on nicotinamide phosphoribosyltransferase (NAMPT) highlighted the role of nicotinamide in cellular bioenergetics and metabolism. Studies using nicotinamide inhibitors demonstrated significant metabolic alterations in cancer cells, affecting amino acids metabolism and the purine and pyrimidine metabolism (Tolstikov et al., 2014).
Corrosion Inhibition
- Nicotinamide derivatives, including N-(4-amino-2-methoxyphenyl)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These derivatives show potential as mixed-type corrosion inhibitors and adhere to the Langmuir isotherm model (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Antineoplastic Activities
- Several nicotinamide derivatives, including N-(4-amino-2-methoxyphenyl)nicotinamide, have been synthesized and evaluated for their antineoplastic activities. Some derivatives demonstrated moderate activity against certain types of leukemia (Ross, 1967).
Potential in Cancer Therapy
- Structural studies of nicotinamide N-methyltransferase (NNMT) have revealed how nicotinamide and its derivatives, including N-(4-amino-2-methoxyphenyl)nicotinamide, interact with this enzyme. NNMT is significant in regulating metabolic pathways and is highly expressed in several cancers, making it a target for cancer therapy (Peng et al., 2011).
properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHBXHJILVCKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232682 |
Source
|
Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methoxyphenyl)nicotinamide | |
CAS RN |
552814-16-1 |
Source
|
Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552814-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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